Prostaglandin F2α-biotin
Description
Properties
Molecular Formula |
C35H60N4O6S |
|---|---|
Molecular Weight |
664.9 |
InChI |
InChI=1S/C35H60N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-31,34,40-42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-, |
InChI Key |
UVEADPZYGNELNT-ZCHGSLACSA-N |
SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3[H])([H])[C@]2([H])N([H])C3=O)=O)=O |
Synonyms |
PGF2α-biotin |
Origin of Product |
United States |
Synthesis and Derivatization for Research Applications
Chemical Strategies for Biotin (B1667282) Conjugation to Prostaglandin (B15479496) F2α
The synthesis of Prostaglandin F2α-biotin primarily involves the covalent linkage of a biotin moiety to the PGF2α molecule. The most common site for this conjugation is the carboxyl group of PGF2α, as it is a readily available functional group for chemical modification. A prevalent and effective method for achieving this is through carbodiimide-mediated coupling, which facilitates the formation of a stable amide bond between the PGF2α carboxyl group and an amine-functionalized biotin derivative.
A widely employed strategy involves a two-step process:
Activation of the Carboxyl Group: The carboxyl group of PGF2α is first activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. gbiosciences.comresearchgate.net This reaction forms a semi-stable NHS ester intermediate, which is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone and is highly reactive towards primary amines. nih.gov This activation is typically carried out in an acidic to neutral pH range (pH 4.5-7.2) to ensure the protonation of the carboxyl group and the stability of the NHS ester. nih.govthermofisher.com
Amide Bond Formation: The activated PGF2α-NHS ester is then reacted with an amine-containing biotin derivative. Common choices for the biotinylating agent include biotin hydrazide or biotin derivatives with an extended linker arm terminating in a primary amine, such as biotin-PEG-amine. gbiosciences.comthermofisher.comproteochem.com The primary amine of the biotin derivative nucleophilically attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide linkage. This results in the final this compound conjugate.
An alternative approach involves the use of biotin hydrazide, which can react with the activated carboxyl group of PGF2α in the presence of EDC to form a stable hydrazone linkage. thermofisher.cominterchim.fraatbio.com
The reaction conditions, including pH, temperature, and molar ratios of the reactants, are critical for optimizing the yield and purity of the final product. Buffers free of extraneous amines and carboxylates, such as MES (2-(N-morpholino)ethanesulfonic acid), are often used to prevent unwanted side reactions. gbiosciences.comthermofisher.com
| Reagent | Function | Typical Reaction Conditions |
|---|---|---|
| Prostaglandin F2α (PGF2α) | The prostaglandin to be biotinylated. | Starting material. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxyl group of PGF2α. gbiosciences.com | Used in aqueous or organic solvents. |
| N-Hydroxysuccinimide (NHS) / Sulfo-NHS | Stabilizes the activated carboxyl group, forming a reactive ester. researchgate.net | Often used in conjunction with EDC. |
| Biotin-PEG-amine / Biotin Hydrazide | Provides the biotin moiety with a reactive amine group. thermofisher.comproteochem.com | Reacts with the activated PGF2α. |
| MES Buffer | Maintains the optimal pH for the reaction while being non-reactive. gbiosciences.com | Typically used at a pH between 4.5 and 7.2. |
Methodological Considerations in this compound Probe Design
The design of a this compound probe requires careful consideration of several factors to ensure its efficacy and reliability as a research tool. These include the nature of the linker connecting the biotin and PGF2α molecules, as well as the purity and stability of the final conjugate.
Linker Chemistry and its Influence on Ligand-Target Interactions
The linker, or spacer arm, that connects PGF2α to the biotin molecule plays a pivotal role in the functionality of the probe. The length and chemical nature of the linker can significantly impact the ability of the biotinylated prostaglandin to interact with its biological target, the FP receptor. wikipedia.org
A primary function of the linker is to minimize steric hindrance. The bulky biotin molecule, and its subsequent binding to avidin (B1170675) or streptavidin, can physically obstruct the interaction of the PGF2α portion of the probe with its receptor's binding pocket if the linker is too short. vectorlabs.com Therefore, a linker of sufficient length is necessary to spatially separate the PGF2α moiety from the biotin, allowing it to access and bind to the receptor effectively.
Linkers can be broadly categorized as flexible or rigid. Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), are often used to increase the water solubility of the probe and provide conformational freedom. creativepegworks.comaxispharm.com This flexibility can allow the PGF2α portion of the molecule to adopt an optimal orientation for receptor binding. PEG linkers can also enhance the stability of the conjugate and reduce non-specific binding. creativepegworks.comnih.gov
The design of the linker must balance the need for sufficient separation to avoid steric hindrance with the potential for the linker itself to interact non-specifically with other molecules. The optimal linker chemistry will ultimately depend on the specific application and the nature of the biological system being studied.
Purity and Stability Assessment of Synthesized Probes
Ensuring the purity and stability of the this compound probe is paramount for obtaining reliable and reproducible experimental results. Various analytical techniques are employed to characterize the synthesized conjugate and assess its integrity over time.
Purity Assessment:
High-performance liquid chromatography (HPLC) is a powerful technique for purifying the this compound conjugate from the reaction mixture and for assessing its purity. google.comnih.govnih.gov Preparative HPLC can be used to isolate the desired product from unreacted starting materials and byproducts. google.comnih.gov Analytical HPLC, often coupled with a UV detector, can then be used to determine the purity of the final product by analyzing the number and relative abundance of peaks in the chromatogram.
Mass spectrometry (MS) is another indispensable tool for characterizing the synthesized probe. nih.govuab.eduuab.edu By measuring the mass-to-charge ratio of the molecule, MS can confirm the successful conjugation of biotin to PGF2α and verify the molecular weight of the final product. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting fragment ions. uab.eduuab.edunih.gov
Stability Assessment:
The stability of the this compound probe needs to be evaluated under various storage and experimental conditions. This can involve incubating the probe at different temperatures and pH values and then analyzing for any degradation over time using HPLC and MS. nih.gov For long-term storage, biotinylated molecules are generally stable when stored frozen at -20°C or -80°C. glpbio.com However, the stability in solution at physiological temperatures and pH should be determined to ensure the integrity of the probe during biological assays. Degradation products can be identified and quantified using HPLC and MS to establish the shelf-life and optimal handling conditions for the probe.
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. google.comnih.govnih.gov | Separation of the conjugate from reactants; determination of percentage purity. |
| Mass Spectrometry (MS) | Structural confirmation. nih.govuab.eduuab.edu | Verification of the molecular weight of the conjugate. |
| Tandem Mass Spectrometry (MS/MS) | Detailed structural analysis. uab.eduuab.edunih.gov | Confirmation of the covalent linkage through fragmentation patterns. |
Advanced Methodologies in Receptor Ligand Interaction Studies
Prostaglandin (B15479496) F2α Receptor (FP Receptor) Binding Assays Utilizing Prostaglandin F2α-biotin
This compound is a chemically modified version of the endogenous ligand Prostaglandin F2α (PGF2α), engineered to serve as a high-affinity probe in various biochemical assays. medchemexpress.comnih.gov This compound retains the essential structural features of PGF2α required for binding to the Prostaglandin F2α Receptor (FP Receptor), while incorporating a biotin (B1667282) molecule. The biotin tag provides a versatile handle for detection and quantification, typically through its high-affinity interaction with streptavidin, which can be conjugated to fluorescent markers, enzymes (like horseradish peroxidase), or solid supports. nih.gov This approach circumvents the need for radiolabeling, offering a safer and often more stable alternative for studying receptor-ligand interactions. rsc.org The use of such biotinylated probes is instrumental in a range of assays designed to characterize the FP receptor and identify novel ligands. rsc.org
The affinity of a ligand for its receptor, often expressed as the dissociation constant (Kd), is a critical parameter in pharmacology. Assays utilizing this compound allow for the precise determination of its binding affinity to the FP receptor. In a typical saturation binding experiment, increasing concentrations of this compound are incubated with a preparation of cells or membranes expressing the FP receptor. As the concentration of the biotinylated ligand increases, more receptors become occupied until saturation is reached. By measuring the amount of bound ligand at each concentration (e.g., via a streptavidin-HRP conjugate and a colorimetric substrate), a saturation curve can be generated. From this curve, both the Kd and the maximum number of binding sites (Bmax) can be calculated, providing quantitative data on the receptor population and ligand affinity.
Efficacy, the ability of a ligand to produce a biological response upon binding, is determined through functional assays. For instance, after binding to the FP receptor, a Gq-coupled receptor, PGF2α stimulates downstream signaling pathways, such as the mobilization of intracellular calcium or the activation of the Ras/Raf/MAPK cascade. nih.gov By treating FP receptor-expressing cells with varying concentrations of this compound and measuring a specific downstream response (e.g., calcium flux or ERK phosphorylation), a dose-response curve can be constructed to determine the EC50 value (the concentration that produces 50% of the maximal response).
Table 1: Example Data for Quantitative Affinity Determination This table illustrates the type of data obtained from a hypothetical saturation binding experiment using this compound with FP receptor-expressing membranes.
| This compound Concentration (nM) | Specific Binding (Signal Units) |
| 0.1 | 150 |
| 0.5 | 650 |
| 1.0 | 1100 |
| 2.5 | 2100 |
| 5.0 | 3000 |
| 10.0 | 3800 |
| 20.0 | 4200 |
| 40.0 | 4400 |
| 60.0 | 4450 |
Competitive binding assays are a cornerstone of drug discovery, used to screen for and characterize unlabeled compounds that bind to a target receptor. In this format, a fixed concentration of this compound is used to label the FP receptor population. The assay is then performed in the presence of varying concentrations of an unlabeled test compound.
If the test compound binds to the same site on the FP receptor, it will compete with this compound, displacing it from the receptor. This results in a dose-dependent decrease in the measured signal from the bound biotinylated probe. The data are used to calculate the IC50 value of the test compound, which is the concentration required to displace 50% of the bound this compound. From the IC50, the inhibition constant (Ki) can be calculated, providing a standardized measure of the test ligand's affinity for the FP receptor. This methodology is crucial for identifying novel agonists or antagonists. For example, the known FP receptor antagonist AL-8810 has been shown to competitively antagonize the effects of FP receptor agonists in functional assays. nih.gov
The prostanoid receptor family includes several distinct types and subtypes (e.g., DP, EP, IP, TP). nih.gov While PGF2α is the endogenous ligand for the FP receptor, it can interact with other prostanoid receptors, albeit with lower affinity. For example, PGE2 can bind to the FP receptor with an affinity only 10 to 30 times lower than that of PGF2α. nih.gov Conversely, the affinity of PGF2α for EP receptors is significantly lower (100 to 300-fold) than for its own receptor. nih.gov
Displacement assays using this compound are invaluable for assessing the selectivity of new chemical entities. To determine a compound's selectivity profile, competitive binding assays are run in parallel using cell lines that each express a different prostanoid receptor (e.g., FP, EP1, EP3, DP1). By comparing the Ki values of the test compound for each receptor, a quantitative measure of its selectivity can be established. A compound that shows a much lower Ki for the FP receptor than for other prostanoid receptors is considered a selective FP ligand. This selectivity is a critical attribute for therapeutic candidates, as it can minimize off-target effects.
Table 2: Relative Efficacy of Standard Prostanoids at the Human FP Receptor This table presents the general rank order of potency for various endogenous prostanoids at the FP receptor, highlighting the receptor's binding preferences.
| Prostanoid Ligand | Relative Efficacy at FP Receptor | Typical Binding Affinity Range |
| Prostaglandin F2α (PGF2α) | Highest | ~1 nM |
| Prostaglandin D2 (PGD2) | High | ~5-10 nM |
| Prostaglandin E2 (PGE2) | Moderate | ~10-100 nM |
| Prostacyclin (PGI2) | Low | >1000 nM |
| Thromboxane A2 (TXA2) | Low | >1000 nM |
Data compiled from published research findings. wikipedia.org
Structural Biology Approaches Employing Prostaglandin F2α or Biotinylated Probes
Understanding the three-dimensional structure of the FP receptor is essential for elucidating its function and for structure-based drug design. However, G protein-coupled receptors (GPCRs) like the FP receptor are notoriously difficult to stabilize for structural analysis techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. nih.govresearchgate.net Ligands, including the native agonist PGF2α and its analogs, play a crucial role in stabilizing the receptor in a specific conformational state, making it amenable to these structural methods. nih.govresearchgate.net
The inherent instability of the FP receptor when isolated from the cell membrane presents a major hurdle for structural biology. nih.gov To overcome this, researchers have employed protein engineering strategies to create more stable and higher-yielding receptor constructs. These strategies include:
Thermostabilizing Mutations: Introducing specific point mutations into the receptor's amino acid sequence to enhance its thermal stability.
Fusion Partners: Inserting small, stable, soluble protein domains, such as the E. coli apocytochrome b562RIL (bRIL), into flexible regions like the third intracellular loop (ICL3). nih.gov This has been shown to improve both the stability and the purification yield of the FP receptor.
Terminal Deletions: Removing flexible N-terminal and C-terminal tails that can interfere with crystal formation or particle alignment in cryo-EM.
In these efforts, agonists like the potent PGF2α analog cloprostenol are often used during the purification process to lock the engineered receptor into a stable, homogenous conformation. nih.gov One successful effort resulted in an FP construct with a threefold improvement in purification yield and a 9°C increase in thermal stability compared to the wild-type receptor, paving the way for high-resolution structural studies. nih.gov
Recent breakthroughs in cryo-EM have provided high-resolution structures of the FP receptor in its active state, bound to agonist ligands and coupled to its cognate G protein. researchgate.net These structures offer unprecedented insight into the molecular mechanisms of receptor activation.
Structural data reveals that the FP receptor folds into the classic seven-transmembrane helical bundle typical of GPCRs. The ligand, such as PGF2α, binds within a pocket formed by these transmembrane helices. A key feature of this binding is an extended N-terminus that acts as a "lid," covering the orthosteric binding site after the ligand has entered. researchgate.net This structural arrangement helps to explain the slow off-rate observed for many lipid-binding receptors.
Upon agonist binding, subtle conformational changes in the ligand-binding pocket are transmitted through the transmembrane helices, causing a large-scale outward movement of the intracellular portions of these helices. This movement opens up a cavity on the intracellular side of the receptor, allowing it to engage and activate a heterotrimeric G protein, initiating the downstream signaling cascade. The detailed structural views of these interactions are critical for understanding how different ligands can elicit varied cellular responses and provide a blueprint for the rational design of novel therapeutics targeting the FP receptor.
Investigation of G Protein Coupling and Effector Interactions
Prostaglandin F2α (PGF2α) exerts its physiological effects by binding to the PGF2α receptor (FP), a G-protein-coupled receptor (GPCR). nih.gov The activation of the FP receptor initiates intracellular signaling cascades through its interaction with various heterotrimeric G proteins. This compound, a biotinylated derivative of PGF2α, serves as a critical affinity probe to investigate these coupling mechanisms. glpbio.commedchemexpress.com The biotin tag provides a reliable handle for the detection and isolation of the ligand-receptor complex, facilitating detailed studies of its downstream interactions.
Upon agonist binding, the FP receptor predominantly couples to the Gq subtype of G proteins. nih.gov This coupling activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). nih.govnih.gov In addition to the canonical Gq pathway, studies have revealed that the FP receptor can also couple to other G proteins, including G12/G13 to activate the small G protein Rho, and Gi to engage the Raf/MEK/MAP kinase pathway. nih.gov
Methodologies employing PGF2α-biotin are instrumental in elucidating these specific interactions. For instance, affinity pull-down assays using PGF2α-biotin can isolate the activated FP receptor along with its coupled G proteins from cell lysates. The captured protein complexes can then be subjected to Western blotting with antibodies specific to different G protein α-subunits (e.g., Gαq, Gα12, Gαi) to identify which G proteins are directly associated with the receptor upon stimulation. Furthermore, advanced techniques like cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the FP-Gq complex, revealing the molecular details of ligand recognition and G protein engagement. researchgate.netnih.gov
| G Protein Subtype | Primary Effector | Key Downstream Signaling Events | Reference |
|---|---|---|---|
| Gq/11 | Phospholipase C (PLC) | ↑ Inositol 1,4,5-trisphosphate (IP3), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca2+, Protein Kinase C (PKC) activation | nih.govnih.gov |
| G12/G13 | RhoGEFs (e.g., LARG) | ↑ RhoA activation, Smooth muscle contraction | nih.gov |
| Gi | Adenylyl Cyclase (inhibits) | ↓ cAMP, Activation of Raf/MEK/MAP kinase pathway | nih.gov |
Exploration of Transmembrane Receptor Interactions Mediated by this compound
This compound is an invaluable tool for studying the direct interaction between PGF2α and its cognate 7-transmembrane receptor, the FP receptor. glpbio.com The high affinity and specificity of this interaction are fundamental to the physiological actions of PGF2α. The biotin moiety allows for the precise tracking and isolation of the ligand-receptor complex, enabling a variety of experimental approaches to characterize this interaction. glpbio.commedchemexpress.com
Structural biology studies, particularly cryo-EM, have successfully resolved the structure of the human FP receptor bound to PGF2α. nih.govbohrium.com These studies have identified a distinct ligand-binding pocket and detailed the specific hydrogen bonds and hydrophobic interactions that stabilize PGF2α within the receptor. researchgate.net PGF2α-biotin can be used in complementary biochemical assays to validate these findings. For example, competitive binding assays using PGF2α-biotin and unlabeled PGF2α analogues can determine the binding affinities of different ligands and probe the structural requirements for receptor recognition.
Beyond the primary ligand-receptor interaction, PGF2α-biotin can be used to investigate the receptor's interactions with other transmembrane proteins that may modulate its function. One such protein is the Prostaglandin F2 receptor negative regulator (PTGFRN), also known as CD315 or FPRP. uniprot.org PTGFRN has been shown to inhibit the binding of PGF2α to the FP receptor by reducing the number of available receptors at the cell surface, rather than by altering the receptor's binding affinity. uniprot.orgnih.gov Using PGF2α-biotin in co-immunoprecipitation or pull-down experiments in cells expressing both FP and PTGFRN can help elucidate the dynamics of this regulatory interaction.
| Interacting Protein | Type of Interaction | Functional Consequence | Investigative Methodology | Reference |
|---|---|---|---|---|
| FP Receptor (PTGFR) | Primary Receptor | Initiation of intracellular signaling | Competitive Binding Assays, Cryo-EM, Affinity Pull-down | glpbio.comresearchgate.netnih.gov |
| PTGFRN (FPRP/CD315) | Negative Regulator | Inhibits PGF2α binding by decreasing FP receptor number | Co-expression studies, Scatchard analysis, Co-immunoprecipitation | uniprot.orgnih.gov |
Studies of Non-Receptor Protein Binding Partners and Nucleic Acid Interactions
The utility of this compound extends beyond the study of its canonical GPCR interactions. The compound was specifically designed as an affinity probe to identify novel binding partners, including non-receptor proteins and potentially nucleic acids. glpbio.com This approach is based on the established use of other biotinylated prostaglandins (B1171923), such as Prostaglandin A1-biotin and Prostaglandin A2-biotin, to discover new cellular targets and mechanisms of action. nih.govglpbio.com For instance, Prostaglandin A2-biotin was successfully used to identify specific cellular proteins of 43, 50, and 56 kilodaltons that may be involved in its anti-proliferative effects. nih.gov
The primary methodology for discovering these novel interactors involves affinity capture or pull-down assays. nih.gov In this approach, cell or tissue lysates are incubated with PGF2α-biotin. The biotinylated probe, along with any bound proteins or nucleic acids, is then selectively isolated from the complex mixture using streptavidin-conjugated beads. After washing away non-specific binders, the captured molecules are eluted and identified.
For protein identification, the eluate is typically analyzed by mass spectrometry (proteomics), allowing for the identification and quantification of potentially hundreds of interacting proteins. For nucleic acid identification, captured DNA or RNA can be amplified and identified through sequencing techniques. nih.gov These unbiased, discovery-based approaches hold the potential to uncover previously unknown pathways and cellular functions regulated by PGF2α, independent of the FP receptor. While specific non-receptor protein or nucleic acid partners for PGF2α have yet to be fully characterized, the availability of PGF2α-biotin provides the necessary tool for these explorations. glpbio.com
| Target Molecule Class | Experimental Goal | Methodology | Identification Technique | Reference |
|---|---|---|---|---|
| Non-Receptor Proteins | Identify novel intracellular binding partners | Affinity Pull-Down with PGF2α-biotin | Mass Spectrometry (e.g., LC-MS/MS) | glpbio.comnih.gov |
| Nucleic Acids (RNA/DNA) | Explore potential interactions with genetic material or transcripts | Affinity Pull-Down with PGF2α-biotin | Sequencing (e.g., RNA-Seq, DNA-Seq) | glpbio.comnih.gov |
Prostaglandin F2α Biotin in Cellular and Molecular Research
Application in Cellular Uptake and Intracellular Localization Studies
The biotin (B1667282) moiety of Prostaglandin (B15479496) F2α-biotin is a key feature for its use in cellular uptake and localization studies. Biotin binds with extremely high affinity and specificity to proteins such as avidin (B1170675) and streptavidin. Researchers leverage this interaction to visualize and track the prostaglandin. By conjugating fluorescent dyes or enzymes to streptavidin, the location of the PGF2α-biotin compound can be identified within the cell.
While direct studies detailing the uptake of PGF2α-biotin are specific to individual research projects, the general mechanism relies on the cell's natural transport systems. Human cells utilize transporters like the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT1) to accumulate biotin. nih.gov These transporters can partition biotin and biotinylated compounds to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. nih.gov Once inside the cell, the biotin tag allows for precise localization. For instance, using fluorescence microscopy, researchers can observe the internalization of PGF2α-biotin and its accumulation in specific organelles, providing insights into its sites of action. This technique is invaluable for understanding how PGF2α is transported into the cell and where it exerts its effects.
Investigation of Downstream Intracellular Signaling Cascades
Prostaglandin F2α initiates its effects by binding to the F prostanoid (FP) receptor, a G protein-coupled receptor. nih.gov This binding event triggers a cascade of intracellular signals that dictate the cellular response. nih.gov PGF2α-biotin is instrumental in elucidating these complex pathways.
The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PGF2α is a known activator of this pathway, particularly the extracellular signal-regulated kinase (ERK)1/2. nih.govnih.gov Binding of PGF2α to its receptor can elicit MAPK activation through at least two mechanisms. The canonical pathway involves coupling to Gαq protein, which activates Protein Kinase C (PKC), leading to ERK1/2 phosphorylation. nih.gov A second mechanism involves the transactivation of the epidermal growth factor receptor (EGFR), which then initiates the MAPK cascade independently of PKC. nih.gov Studies in C2C12 myotubes have shown that PGF2α stimulates a time- and dose-dependent increase in the phosphorylation of ERK1/2. nih.govresearchgate.net This activation is a key step in mediating some of the physiological effects of PGF2α, such as skeletal muscle growth. nih.govresearchgate.net
| Cell Type | Key Finding | Observed Effect |
|---|---|---|
| HEK293 Cells | PGF2α activates ERK1/2 via Gαq/PKC and EGFR transactivation. nih.gov | Phosphorylation of ERK1/2. |
| C2C12 Myotubes | PGF2α stimulates ERK1/2 phosphorylation in a time- and dose-dependent manner. nih.govresearchgate.net | Increased myotube diameter and hypertrophy. nih.gov |
| Bovine Corpus Luteum | PGF2α stimulates the PKC/ERK pathway. nih.govunl.edu | Activation of mitochondrial fission proteins. nih.govunl.edu |
The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Research has demonstrated that PGF2α can modulate this signaling axis. In skeletal muscle cells, PGF2α signaling is coupled to myotube growth via a PI3K/ERK/mTOR-dependent pathway. nih.govresearchgate.net Interestingly, in this context, PGF2α did not influence the phosphorylation of Akt (Ser473), a key downstream component of PI3K, suggesting a nuanced interaction with the pathway. nih.govresearchgate.net In contrast, another study found that PGF2α protects retinal pericytes from apoptosis by activating the PI3K/Akt pathway. nih.gov In this system, PGF2α elevated the protein expression of phosphorylated Akt (p-Akt), which in turn inactivated GSK-3β and stabilized β-catenin, promoting cell survival. nih.gov
| Cell Type | Key Finding | Observed Effect |
|---|---|---|
| C2C12 Myotubes | PGF2α couples to myotube growth via a PI3K-dependent pathway. nih.gov | Increased myotube hypertrophy. nih.gov |
| Retinal Pericytes | PGF2α protects against apoptosis by activating the PI3K/Akt/GSK3β/β-catenin pathway. nih.gov | Increased expression of p-Akt and active β-catenin. nih.gov |
PKC is a family of protein kinases that plays a significant role in various signaling pathways. The activation of PKC is a well-established consequence of PGF2α binding to its receptor. nih.govunl.edunih.gov This process is typically initiated through the Gαq protein, which activates phospholipase C. This enzyme then generates inositol triphosphate and diacylglycerol, leading to an increase in intracellular calcium and the activation of PKC. nih.govunl.edu In human ovarian cells, PGF2α has been shown to directly activate PKC, which is thought to mediate its effects on progesterone (B1679170) production. nih.gov Furthermore, PKC activation is often an upstream event leading to the stimulation of other pathways, such as the MAPK/ERK cascade. nih.govnih.gov
| Cell Type | Key Finding | Observed Effect |
|---|---|---|
| Human Ovarian Cells | PGF2α activates PKC. nih.gov | Modulation of progesterone production. nih.gov |
| Bovine Luteal Cells | PGF2α exerts effects via receptor-mediated stimulation of the phospholipase C-intracellular calcium-PKC pathway. nih.govunl.edu | Initiation of mitochondrial dynamics and mitophagy. nih.govunl.edu |
| HEK293 Cells | PGF2α-induced MAPK activation is dependent on PKC. nih.gov | Translocation of PKCβI-GFP from cytosol to the plasma membrane. nih.gov |
The NF-κB pathway is a key regulator of inflammatory responses, cell survival, and proliferation. mdpi.comnih.gov Studies have implicated PGF2α in the activation of this pathway. In human myometrial cells, stimulation with PGF2α was found to elevate the mRNA levels of cytokines and chemokines that are regulated by NF-κB. researchgate.net This suggests that PGF2α can trigger a pro-inflammatory response in these cells through the engagement of the NF-κB signaling cascade. Aberrant NF-κB signaling is associated with many types of cancer, where it promotes cell survival and proliferation by regulating target genes like Cyclin D1 and c-Myc. mdpi.com The ability of PGF2α to activate NF-κB highlights its potential role in inflammatory processes and cellular growth regulation.
| Cell Type | Key Finding | Observed Effect |
|---|---|---|
| Human Myometrial Cells | PGF2α stimulation increased mRNA levels of NF-κB-regulated cytokines and chemokines. researchgate.net | Induction of an inflammatory response. researchgate.net |
CREB and C/EBP-β are transcription factors that regulate genes involved in a variety of cellular processes, including metabolism, proliferation, and survival. Prostaglandin signaling is required for the activation of CREB during liver regeneration. nih.gov In human myometrial cells, PGF2α has been shown to activate several calcium/cAMP-dependent transcription factors, including both CREB and C/EBP-β. researchgate.netresearchgate.net This activation is part of the broader signaling network that PGF2α uses to exert its physiological effects. The activation of these transcription factors can lead to changes in gene expression that underlie the cellular responses to PGF2α, such as inflammation and cell growth. researchgate.netnih.gov
| Cell Type | Key Finding | Observed Effect |
|---|---|---|
| Human Myometrial Cells | PGF2α activates cAMP/calcium-dependent transcription factors CREB and C/EBP-β. researchgate.netresearchgate.net | Increased activity of CREB and C/EBP-β. researchgate.netresearchgate.net |
| Regenerating Liver Tissue | Prostaglandin signaling is required for CREB activation. nih.gov | Phosphorylation of CREB. nih.gov |
Calcium-Dependent Signaling Pathways and Mobilization
Prostaglandin F2α (PGF2α), the active component of Prostaglandin F2α-biotin, is a well-established mediator of intracellular calcium signaling. The binding of PGF2α to its G protein-coupled receptor, the FP receptor, initiates a cascade of events leading to the mobilization of intracellular calcium. This process is primarily driven by the coupling of the FP receptor to Gαq proteins. Activation of Gαq leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov
In addition to the canonical Gαq pathway, research in human myometrial cells has revealed that PGF2α-mediated calcium response also involves Gαi protein coupling. nih.gov This dual G protein coupling mechanism underscores the complexity of PGF2α signaling and its ability to elicit robust and sustained increases in intracellular calcium concentrations. The elevated intracellular calcium acts as a second messenger, activating a variety of downstream signaling molecules, including calcium-dependent transcription factors. For instance, in skeletal muscle cells, the PGF2α-induced increase in intracellular calcium is linked to the activation of the nuclear factor of activated T cells (NFAT) transcription factor family. nih.gov Specifically, the NFATC2 isoform has been shown to be activated by PGF2α, demonstrating a direct link between prostaglandin receptor activation and NFAT signaling. nih.gov
The activation of these calcium-dependent pathways is crucial for the diverse physiological effects of PGF2α. In myometrial cells, the PGF2α-triggered calcium response is implicated in the activation of NF-κB, a key regulator of inflammation. nih.gov Furthermore, studies have identified several calcium/cAMP-dependent transcription factors, such as CREB and C/EBP-β, that are activated by PGF2α, highlighting the broad impact of its calcium-mobilizing properties on cellular function. nih.gov
Table 1: Key Proteins in PGF2α-Mediated Calcium Signaling
| Protein Family | Specific Protein | Role in PGF2α Signaling |
|---|---|---|
| G Proteins | Gαq, Gαi | Couple to the FP receptor to initiate downstream signaling cascades. nih.gov |
| Transcription Factors | NFAT, NF-κB, CREB, C/EBP-β | Activated in response to increased intracellular calcium, leading to changes in gene expression. nih.govnih.gov |
Analysis of Gene Expression Modulation
This compound, through its PGF2α component, exerts significant control over gene expression in various cell types. In the bovine corpus luteum, PGF2α has been shown to up-regulate the mRNA and protein levels of the early growth response 1 (EGR1) gene. researchgate.net This induction of EGR1 is a critical event that mediates further downstream effects of PGF2α. The signaling pathway responsible for this up-regulation involves the RAF/MAPK kinase (MEK) 1/ERK pathway. researchgate.net
Once expressed, the EGR1 protein acts as a transcription factor, binding to the promoter of target genes and modulating their expression. One key target of EGR1 in response to PGF2α is Transforming Growth Factor β1 (TGFB1). researchgate.netnih.gov PGF2α treatment increases the expression of TGFB1 mRNA and protein, an effect that is dependent on EGR1 activity. researchgate.netnih.gov This is evidenced by the fact that the stimulatory effect of PGF2α on TGFB1 expression can be mimicked by the expression of EGR1 and inhibited by NAB2, a protein that blocks EGR1's transcriptional activity. researchgate.net
The biotin moiety of this compound also has the potential to influence gene expression. Biotin is known to play a role in regulating the transcription of genes encoding for cytokines and their receptors, as well as oncogenes. researchgate.netnih.gov While the direct effects of this compound on these specific genes have not been detailed, the known functions of biotin suggest that this conjugate could have broader effects on gene expression beyond those attributed to PGF2α alone. The mechanisms by which biotin influences gene expression are varied and can include the activation of soluble guanylate cyclase and the remodeling of chromatin through the biotinylation of histones. researchgate.netnih.gov
Table 2: Genes Modulated by PGF2α
| Gene | Effect of PGF2α | Mediating Transcription Factor | Signaling Pathway |
|---|---|---|---|
| EGR1 | Upregulation | - | RAF/MEK1/ERK researchgate.net |
| TGFB1 | Upregulation | EGR1 | PGF2α -> EGR1 -> TGFB1 researchgate.netnih.gov |
Studies on Mitochondrial Dynamics and Mitophagy in Research Models
Recent research has identified a novel role for PGF2α in the regulation of mitochondrial dynamics and mitophagy, particularly within the bovine corpus luteum. nih.govnih.gov PGF2α signaling has been shown to induce mitochondrial fission, the process by which mitochondria divide. nih.govresearchgate.net This is achieved through the activation of key proteins involved in the fission machinery.
The primary effector of mitochondrial fission is the dynamin-related protein 1 (DRP1). PGF2α promotes the phosphorylation of DRP1 at Ser616, a modification that is crucial for its activity. nih.gov This phosphorylation is mediated by the cross-communication between the PKC/ERK and AMPK signaling pathways. nih.gov In addition to activating DRP1, PGF2α also promotes the phosphorylation of the mitochondrial fission factor (MFF) at Ser146. MFF acts as a receptor for phosphorylated DRP1 on the outer mitochondrial membrane, facilitating the recruitment of DRP1 to the mitochondria to initiate fission. nih.gov
The induction of mitochondrial fission by PGF2α is accompanied by an increase in intracellular reactive oxygen species (ROS) and the activation of mitophagy, the selective degradation of mitochondria by autophagy. nih.govnih.gov The process of mitophagy is initiated by the PTEN-induced kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin. nih.gov In response to mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates mitochondrial proteins, marking the damaged mitochondria for degradation. PGF2α has been shown to promote this PINK1-Parkin-mediated mitophagy. nih.gov
Table 3: Key Proteins in PGF2α-Regulated Mitochondrial Dynamics and Mitophagy
| Process | Protein | Role |
|---|---|---|
| Mitochondrial Fission | DRP1 | Key effector protein that constricts and divides mitochondria. nih.gov |
| MFF | Mitochondrial outer membrane receptor for DRP1. nih.gov | |
| Mitophagy | PINK1 | Kinase that accumulates on damaged mitochondria to initiate mitophagy. nih.gov |
| Parkin | E3 ubiquitin ligase that ubiquitinates mitochondrial proteins, targeting them for degradation. nih.gov |
Investigation of Cell Motility and Invasion in in vitro Research Models
In vitro studies have demonstrated that PGF2α can stimulate cell motility and invasion, key processes in both physiological and pathological contexts such as tumor progression. nih.gov The transwell migration assay is a commonly used method to assess cell motility. In this assay, cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane of the insert towards the chemoattractant is then quantified. nih.govsemanticscholar.org
To study cell invasion, a variation of the transwell assay is used where the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. nih.govfrontiersin.org This modified assay measures the ability of cells to not only migrate but also to degrade and move through the ECM barrier, mimicking the invasive process of cancer cells. nih.gov
Using these in vitro models, research on colorectal tumor cells has shown that PGF2α significantly stimulates both motility and invasion. nih.gov In colorectal adenoma-derived cell lines, PGF2α was found to induce cell motility with a potency equivalent to that of Prostaglandin E2 (PGE2), another pro-tumorigenic prostaglandin. nih.gov Furthermore, in carcinoma-derived cell lines, PGF2α was shown to increase the invasion of cells through a reconstituted basement membrane. nih.gov These findings suggest that PGF2α may play a significant role in the malignant progression of colorectal tumors by promoting the acquisition of a motile and invasive phenotype. nih.gov
The mechanisms by which PGF2α promotes cell motility and invasion are complex and can involve the reorganization of the cytoskeleton. In bovine luteal theca cells, PGF2α has been shown to disrupt intermediate filaments such as cytokeratin and vimentin, which are involved in maintaining cell-cell adhesion. semanticscholar.orgmdpi.com This disruption of cell adhesion could contribute to an increase in cell motility.
Table 4: In Vitro Assays for Cell Motility and Invasion
| Assay | Purpose | Brief Description |
|---|---|---|
| Transwell Migration Assay | To quantify cell motility in response to a chemoattractant. | Cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in a lower chamber. nih.govsemanticscholar.org |
| Transwell Invasion Assay | To measure the ability of cells to invade through an extracellular matrix barrier. | Similar to the migration assay, but the membrane is coated with an ECM-like substance (e.g., Matrigel). nih.govfrontiersin.org |
| Wound Closure Assay | To observe collective cell migration. | A "wound" is created in a confluent monolayer of cells, and the rate of wound closure is monitored over time. nih.gov |
Immunoanalytical Applications and Assay Development
Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA) for Prostaglandin (B15479496) F2α
The quantification of Prostaglandin F2α in biological samples is crucial for research in reproductive physiology, inflammation, and cardiovascular biology. ELISAs utilizing biotinylated PGF2α have become a common method for achieving the necessary sensitivity and specificity for these measurements.
The most common ELISA format for PGF2α is the competitive immunoassay. In this setup, PGF2α present in a biological sample competes with a labeled PGF2α conjugate for a limited number of binding sites on a specific anti-PGF2α antibody. The signal generated is inversely proportional to the concentration of PGF2α in the sample. abcam.com
There are two primary variations of this format that utilize the biotin-avidin system:
Biotin-Conjugated PGF2α: In one common design, a microplate is coated with an antibody specific to PGF2α. The sample containing unknown amounts of PGF2α is added to the wells, along with a fixed amount of biotin-labeled PGF2α. elisabscience.comelisabscience.com After an incubation period, any unbound material is washed away. An enzyme-conjugated avidin (B1170675) or streptavidin (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the biotinylated PGF2α captured by the antibody. elisabscience.comelisabscience.comfn-test.com The addition of a chromogenic substrate results in a color change, the intensity of which is measured. A higher concentration of native PGF2α in the sample leads to less biotinylated PGF2α binding to the antibody, resulting in a weaker signal. elisabscience.comfn-test.com
Biotin-Conjugated Antibody: An alternative competitive format involves pre-coating the microtiter plate with PGF2α. elkbiotech.comelkbiotech.com The test samples are added to the wells along with a biotin-conjugated antibody specific for PGF2α. The free PGF2α in the sample competes with the coated PGF2α for binding to the biotinylated antibody. elkbiotech.com Subsequently, an enzyme-conjugated avidin-HRP is added, followed by a substrate. The resulting color intensity is inversely proportional to the concentration of PGF2α in the samples. elkbiotech.comelkbiotech.com
The development of robust ELISAs for PGF2α hinges on key performance characteristics: sensitivity, specificity, and a wide detection range. The use of biotinylation has aided in optimizing these parameters. Sensitivity is defined as the lowest concentration of PGF2α that can be reliably distinguished from zero, while the detection range is the span of concentrations over which the assay is accurate and precise. Specificity refers to the antibody's ability to bind solely to PGF2α without significant cross-reactivity with structurally similar molecules. elisabscience.comelisabscience.comfn-test.com
Various commercially available ELISA kits demonstrate the performance achieved with these methods.
| Parameter | Reported Value | Source Index |
|---|---|---|
| Sensitivity | 0.98 pg/mL | abcam.com |
| 3.95 pg/mL | elkbiotech.com | |
| 4.688 pg/mL | fn-test.com | |
| 9.38 pg/mL | elabscience.com | |
| Detection Range | 1.95 - 2000 pg/mL | abcam.com |
| 1.6 - 1,000 pg/mL | caymanchem.com | |
| 12.5 - 800 pg/mL | elkbiotech.com | |
| 7.813 - 500 pg/mL | fn-test.com | |
| Specificity | High specificity with no significant cross-reactivity with structural analogs is commonly reported. | elisabscience.comelisabscience.comfn-test.comelabscience.com |
The reliability of an ELISA is determined by its precision, which is assessed through intra-assay and inter-assay reproducibility. Intra-assay precision measures the variation within a single assay run, while inter-assay precision measures the variation between different runs on different days. This is typically expressed as the coefficient of variation (CV). Assays utilizing biotin-conjugated PGF2α demonstrate high reproducibility.
| Precision Type | Sample Concentration | Coefficient of Variation (CV%) | Source Index |
|---|---|---|---|
| General | Not Specified | <10% | elisabscience.comelisabscience.comassaygenie.com |
| <15% | caymanchem.com | ||
| Intra-assay | Not Specified | <8% | elkbiotech.comassaygenie.com |
| Inter-assay | Not Specified | <10% | elkbiotech.comassaygenie.com |
| Inter-assay (Detailed) | Low | 9.7% | abcam.com |
| Medium | 5.5% | abcam.com | |
| High | 3.1% | abcam.com |
Accurate quantification of PGF2α requires appropriate sample preparation to remove interfering substances and ensure compatibility with the assay. Methodologies have been optimized for a variety of biological matrices.
Serum and Plasma: For serum, whole blood is allowed to clot at room temperature before centrifugation to separate the serum. thermofisher.com For plasma, blood is collected in tubes containing an anticoagulant such as EDTA or heparin, followed by centrifugation to remove blood cells. elkbiotech.comthermofisher.comrndsystems.com It is sometimes recommended to add a prostaglandin synthetase inhibitor like indomethacin (B1671933) to prevent ex vivo PGF2α formation. rndsystems.comsigmaaldrich.com
Cell Culture Supernatant: Samples from cell cultures are typically centrifuged to remove cells and particulate matter before being assayed. rndsystems.comcloud-clone.com The culture medium used for growing the cells should also be used as the diluent for the standard curve to control for matrix effects. sigmaaldrich.com
Tissue Homogenates: Tissues must first be rinsed with ice-cold phosphate-buffered saline (PBS) to remove excess blood. elabscience.com The tissue is then weighed and homogenized in PBS, followed by centrifugation to pellet cellular debris. The resulting supernatant can then be used for analysis. elabscience.com
Other Samples: The versatility of these ELISAs allows for the measurement of PGF2α in other fluids such as urine, saliva, and milk, often requiring centrifugation and appropriate dilution before analysis. abcam.comsigmaaldrich.com For samples with very low expected concentrations of PGF2α, an extraction step may be necessary to concentrate the analyte. rndsystems.comsigmaaldrich.com
Immunohistochemical and Immunocytochemical Applications
Beyond quantitative assays, the biotin-avidin system is a cornerstone of immunohistochemistry (IHC) and immunocytochemistry (ICC), enabling the visualization and localization of antigens within tissues and cells.
The Avidin-Biotin Complex (ABC) method is a highly sensitive technique used for localizing targets such as the PGF2α receptor within tissue sections. researchgate.netnih.gov The extraordinary affinity of avidin for biotin (B1667282) is leveraged to achieve significant signal amplification at the site of the target antigen. thermofisher.comthermofisher.com
The general procedure involves the following steps:
A primary antibody raised against the PGF2α receptor is applied to the tissue section, where it binds to the receptor.
A biotinylated secondary antibody, which is specific for the primary antibody, is then added. This secondary antibody binds to the primary antibody, tagging the site with multiple biotin molecules. thermofisher.com
A pre-formed complex of avidin and a biotinylated enzyme (commonly horseradish peroxidase or alkaline phosphatase) is introduced. researchgate.netmds-usa.com This large complex binds to the biotin on the secondary antibody. The tetravalent nature of avidin allows it to form a stable, lattice-like complex with the biotinylated enzyme, concentrating a large number of enzyme molecules at the antigen site. thermofisher.commds-usa.com
Finally, a substrate is added that is converted by the enzyme into a colored, insoluble precipitate. This precipitate is deposited at the location of the PGF2α receptor, allowing for its visualization under a microscope. researchgate.net
This method's ability to amplify the signal makes it particularly valuable for detecting low-abundance proteins like cell surface receptors, providing crucial insights into the spatial distribution of PGF2α signaling pathways in various tissues such as the corpus luteum, uterus, and muscle. nih.govmds-usa.com
Detection of FP Receptor Expression and Spatial Distribution in Research Tissues
The biotin moiety of PGF2α-biotin enables researchers to visualize the location and distribution of the FP receptor within tissue samples. This is achieved by applying the biotinylated ligand to tissue sections, allowing it to bind specifically to the FP receptor. Subsequently, a detection system involving avidin or streptavidin conjugated to a fluorescent dye or an enzyme (like horseradish peroxidase) is used to reveal the sites of ligand-receptor binding. This technique, a form of affinity histochemistry, provides valuable insights into the physiological roles of PGF2α by identifying its sites of action.
Research has established a wide but differential expression of the FP receptor across various tissues, which could be visualized using a PGF2α-biotin probe. Studies combining techniques like immunohistochemistry with specific antibodies and in situ hybridization for mRNA have mapped the receptor's distribution extensively. nih.govnih.gov
Key Research Findings on FP Receptor Localization:
Ocular Tissues: The FP receptor is widely distributed in ocular tissues. nih.gov High expression is found in the corneal, conjunctival, and iridial epithelium, as well as the ciliary muscle and ciliary processes. nih.govnih.gov Lower levels are present in iridial and choroidal melanocytes, the retina, and the optic nerve. nih.gov This distribution is critical for understanding how PGF2α analogs are used to modulate intraocular pressure.
Reproductive Tissues: In the human endometrium, FP receptor mRNA expression is highest during the mid- to late-proliferative phase, with localization primarily in the epithelial cells. oup.com In rat tissues, intense immunoreactivity is observed in granulosa luteal cells of the ovary. nih.gov
Muscular and Connective Tissues: The receptor is found in cardiac, skeletal, and smooth muscle. nih.gov Connective tissue fibroblasts also show the presence of the FP receptor. nih.govnih.gov
Other Tissues: Significant expression has also been identified in hepatocytes in the liver and in various epithelial cells. nih.gov
The table below summarizes the observed distribution of the FP receptor in various research tissues, highlighting the potential targets for studies utilizing PGF2α-biotin.
Table 1: Spatial Distribution of the Prostaglandin F2α (FP) Receptor in Various Tissues
| Tissue/Organ System | Specific Location | Relative Expression Level | Reference(s) |
|---|---|---|---|
| Eye | Corneal & Conjunctival Epithelium | High | nih.govnih.gov |
| Ciliary Muscle & Processes | High | nih.govnih.gov | |
| Iris (Epithelium & Stroma) | High | nih.govnih.gov | |
| Retina & Optic Nerve | Low | nih.gov | |
| Reproductive (Female) | Endometrial Epithelium | High (Proliferative Phase) | oup.com |
| Ovarian Granulosa Luteal Cells | High | nih.gov | |
| Myometrium | High | oup.com | |
| Muscular System | Cardiac Muscle | High | nih.gov |
| Skeletal Muscle | High | nih.gov | |
| Smooth Muscle | High | nih.gov | |
| Other | Liver (Hepatocytes) | High | nih.gov |
Western Blotting and Immunoprecipitation Techniques for Protein Analysis
PGF2α-biotin is a valuable tool for studying the FP receptor and its interacting proteins through techniques like Western blotting and immunoprecipitation. These methods allow for the identification and characterization of the receptor protein from complex mixtures such as cell lysates.
Western Blotting: In a Western blot, proteins from a sample are separated by size using gel electrophoresis and then transferred to a membrane. To detect the FP receptor, a primary antibody that specifically recognizes the receptor is typically used. caymanchem.com Alternatively, a variation known as a far-Western blot can be employed, where a biotinylated probe like PGF2α-biotin is used to detect the receptor or other binding partners on the membrane. springernature.com The biotin tag is then visualized by incubating the membrane with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), followed by a chemiluminescent substrate. fortislife.com This approach confirms the presence and determines the apparent molecular weight of the target protein. Antibodies against the FP receptor typically recognize protein bands between 50-67 kDa, which is larger than the calculated size of 41 kDa, likely due to post-translational modifications like glycosylation. caymanchem.com
Table 2: General Protocol for Far-Western Blotting Using a Biotinylated Probe
| Step | Procedure | Purpose |
|---|---|---|
| 1. Protein Separation | Separate cell or tissue lysate proteins via SDS-PAGE. | To separate proteins based on molecular weight. |
| 2. Transfer | Transfer separated proteins to a nitrocellulose or PVDF membrane. | To immobilize proteins for probing. |
| 3. Denaturation/Renaturation | Wash the membrane with buffers to denature and then renature the proteins. | To allow the transferred proteins to refold into a conformation that can be recognized by the probe. |
| 4. Blocking | Incubate the membrane with a blocking agent (e.g., non-fat dry milk or BSA). | To prevent non-specific binding of the probe to the membrane. |
| 5. Probing | Incubate the membrane with PGF2α-biotin diluted in a suitable buffer. | The biotinylated ligand binds to its target protein (e.g., FP receptor). |
| 6. Detection | Incubate the membrane with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). | The streptavidin-enzyme conjugate binds to the biotin tag on the probe. |
| 7. Visualization | Add a chemiluminescent or colorimetric substrate. | The enzyme acts on the substrate to produce a detectable signal, revealing the location of the target protein. |
Immunoprecipitation (IP): Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a solution. Using PGF2α-biotin, this process is known as a "pull-down" assay. The biotinylated ligand is added to a cell lysate, where it binds to the FP receptor. labchem.com.my Avidin or streptavidin-conjugated beads are then added to the mixture. These beads bind tightly to the biotin tag on the PGF2α-biotin, which is itself bound to the receptor. By centrifuging the sample, the beads—along with the entire PGF2α-biotin-receptor complex—are pulled out of the solution. nih.gov The isolated proteins can then be analyzed by Western blotting to confirm the identity of the receptor or to identify other proteins that may have been co-precipitated, providing clues about receptor signaling complexes.
Applications in Specific Biological System Research Models
Reproductive Biology Research Models
PGF2α is a key regulator of reproductive functions. The use of PGF2α-biotin in reproductive biology research allows for the precise localization and study of FP receptors, shedding light on the molecular events governed by PGF2α.
In the bovine corpus luteum, PGF2α is the primary luteolytic hormone, triggering the regression of the corpus luteum and the subsequent decline in progesterone (B1679170) production. nih.gov Studies utilizing biotin (B1667282) labeling techniques have helped to elucidate the intracellular signaling pathways activated by PGF2α. For instance, research has shown that PGF2α acutely influences mitochondrial dynamics within the bovine corpus luteum by promoting the phosphorylation of key proteins involved in mitochondrial fission, such as DRP1 and MFF. nih.gov While not directly using PGF2α-biotin as a probe, these studies employ biotinylation as a method to detect and quantify changes in protein phosphorylation in response to PGF2α, highlighting the importance of biotin-based assays in understanding PGF2α's mechanism of action in luteal cells. nih.gov
The sensitivity of the bovine corpora lutea to PGF2α is dependent on the stage of the estrous cycle and is influenced by progesterone, oxytocin, and other prostaglandins (B1171923). oup.com The use of biotinylated probes could further refine the understanding of FP receptor distribution and density during these different stages, providing a molecular explanation for the observed physiological responses.
Table 1: PGF2α-Induced Protein Phosphorylation in Bovine Corpus Luteum
| Protein | Phosphorylation Site | Fold Increase (in vivo) | Time Point |
|---|---|---|---|
| DRP1 | Ser616 | 6.8 | 1 hour post-PGF2α |
| DRP1 | Ser616 | 3.7 | 2 hours post-PGF2α |
| DRP1 | Ser616 | 3.6 | 4 hours post-PGF2α |
| MFF | Ser146 | 1.7 | 1 hour post-PGF2α |
Data derived from studies on PGF2α effects in the bovine corpus luteum. nih.gov
The human endometrium is another key target for PGF2α action, where it is involved in processes such as menstruation and implantation. oup.comnih.gov The FP receptor is expressed in the epithelial cells of the human endometrium, particularly during the proliferative phase of the menstrual cycle. oup.com PGF2α stimulates the proliferation of endometrial epithelial cells through the activation of the phospholipase C (PLC) signaling pathway. oup.com
In the context of endometrial adenocarcinoma, both PGF2α and its FP receptor are often elevated. nih.gov PGF2α can act in an autocrine or paracrine manner to regulate tumor cell function. nih.gov The Ishikawa cell line, a human endometrial adenocarcinoma cell line, is a commonly used model to study these effects. In these cells, PGF2α has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis, via the FP receptor. nih.gov The use of PGF2α-biotin in such models could facilitate the visualization and quantification of FP receptor expression and trafficking in response to various stimuli, providing deeper insights into the pathophysiology of endometrial disorders.
The myometrium, the smooth muscle layer of the uterus, is highly responsive to PGF2α, which induces potent contractions. oup.comnih.gov The FP receptor is highly expressed in the human myometrium. oup.com PGF2α is known to trigger inflammatory signaling pathways in human myometrial cells, involving the activation of NF-κB and MAP kinases, and an increase in COX-2 expression. nih.gov
Research using biotin-labeled DNA binding oligonucleotides has been employed to study the activation of various transcription factors in myometrial cells treated with PGF2α. nih.gov These studies have identified that PGF2α activates a range of transcription factors associated with the calcium response. nih.gov The application of PGF2α-biotin as a direct probe could enable more precise studies on FP receptor dynamics and its role in initiating the signaling cascades that lead to myometrial contraction and inflammation.
The placenta is a significant source of prostaglandins during pregnancy. nih.gov Studies in the domestic cat have shown that the placenta can synthesize PGF2α, with its levels increasing towards the end of gestation. nih.gov This placental PGF2α is believed to play a role in the initiation of parturition. While specific studies using PGF2α-biotin in placental research are not detailed in the available literature, its use as an affinity probe could be instrumental in localizing FP receptors on different placental cell types and understanding the autocrine and paracrine actions of PGF2α within this vital organ.
Ocular System Research Utilizing FP Receptor Probes
PGF2α and its analogs are widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. nih.govfrontiersin.orgmdpi.com These effects are mediated through the FP receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork. frontiersin.orgscienceopen.com
The use of PGF2α-biotin as a probe can aid in the pharmacological characterization of the FP receptor and its variants in ocular tissues. scienceopen.com Understanding the precise localization and signaling of these receptors is crucial for the development of more effective and targeted glaucoma therapies. Studies have identified multiple splicing variants of the FP receptor mRNA in human ocular tissues, and PGF2α-biotin could be a valuable tool to investigate the binding affinities and functional differences of these variants. scienceopen.com
Inflammatory Processes Research Models (in vitro and in vivo)
PGF2α is recognized as a pro-inflammatory mediator in various tissues. researchgate.net It is involved in the pathogenesis of several inflammatory diseases. frontiersin.org The interaction of PGF2α with its FP receptor can activate signaling pathways that lead to the expression of inflammatory genes.
Biotin deficiency itself has been shown to enhance the inflammatory response of human dendritic cells, leading to an increased secretion of pro-inflammatory cytokines. nih.gov This highlights the intricate relationship between biotin and the immune system. While not directly involving PGF2α-biotin, this research underscores the importance of considering the broader biological context when using biotinylated probes in inflammation studies. nih.gov
In models of traumatic brain injury, the blockade of the FP receptor has been shown to reduce neuroinflammation and improve outcomes, suggesting a role for the PGF2α-FP receptor pathway in exacerbating inflammatory damage in the brain. nih.gov The use of PGF2α-biotin in such models could help to map the distribution of FP receptors in different brain regions and cell types, and to study how their expression changes in response to injury and inflammation.
Cancer Biology Research Models
The biotinylated form of PGF2α has been instrumental in elucidating the role of this prostaglandin in cancer progression, particularly in colorectal tumorigenesis and endometriosis, a condition with neoplastic-like characteristics.
In the context of colorectal tumorigenesis , studies have shown that colorectal tumor cells not only produce PGF2α but also express its receptor, the FP receptor, suggesting an autocrine signaling loop that may contribute to cancer progression. nih.gov Research has demonstrated that PGF2α can induce cell motility and invasion in colorectal tumor cell lines with a potency equivalent to that of Prostaglandin E2 (PGE2), a well-established promoter of colorectal cancer. nih.gov This suggests that PGF2α plays a significant role in the malignant progression of colorectal tumors. nih.gov Furthermore, Prostaglandin F2α synthase (PGFS), the enzyme responsible for PGF2α production, has been implicated in promoting resistance to oxaliplatin (B1677828), a first-line chemotherapy drug for colorectal cancer. nih.govwjgnet.com This resistance is mediated through both PGF2α-dependent and independent mechanisms. nih.govwjgnet.com Specifically, PGF2α can reduce the levels of reactive oxygen species (ROS), thereby protecting cancer cells from DNA damage induced by chemotherapy. nih.gov
Endometriosis , a condition characterized by the growth of endometrial-like tissue outside the uterus, shares some characteristics with cancer, including tissue invasion and angiogenesis. Elevated levels of PGF2α and its receptor have been found in women with endometriosis. endometriosisnews.comnih.gov The interaction between PGF2α and its FP receptor is known to induce angiogenesis, a critical process for the growth and survival of ectopic endometrial tissue. nih.gov Research using a mouse model of endometriosis has shown that blocking the FP receptor with an antagonist leads to a significant reduction in the number and size of endometriotic lesions. endometriosisnews.comnih.gov This treatment also down-regulated key mediators of tissue remodeling and angiogenesis while promoting apoptosis in the lesion cells. nih.gov These findings highlight the potential of targeting the PGF2α pathway as a therapeutic strategy for endometriosis. endometriosisnews.com
| Research Model | Key Findings | References |
|---|---|---|
| Colorectal Tumorigenesis | PGF2α induces cell motility and invasion. PGFS promotes oxaliplatin resistance by reducing ROS and protecting against DNA damage. | nih.govnih.govwjgnet.com |
| Endometriosis | Elevated PGF2α and FP receptor levels are observed. FP receptor antagonists reduce lesion size and number by inhibiting angiogenesis and promoting apoptosis. | endometriosisnews.comnih.govnih.gov |
Metabolic Research Models
PGF2α-biotin has also been a valuable tool in metabolic research, particularly in studies related to adipogenesis inhibition and the complications of diabetes as assessed by oxidative stress markers.
The process of adipogenesis , or the differentiation of preadipocytes into mature fat cells, is a key area of metabolic research. PGF2α has been identified as a potent inhibitor of this process. nih.govnih.gov Studies have shown that PGF2α exerts its inhibitory effects by binding to the F-prostanoid receptor (FPR). nih.gov This interaction triggers a signaling cascade that ultimately suppresses the expression of key adipogenic transcription factors. nih.gov One mechanism involves an autocrine-mediated feedback loop where PGF2α stimulates the secretion of interleukin-11 (IL-11), which then acts to block adipogenesis. nih.gov The number and size of lipid droplets in differentiating cells have been observed to decrease significantly with increasing concentrations of PGF2α. nih.gov
In the context of diabetes complications , oxidative stress is a major contributing factor. nih.govmdpi.com 8-iso-Prostaglandin F2α (8-iso-PGF2α), an isomer of PGF2α formed by the non-enzymatic peroxidation of arachidonic acid, is considered a reliable biomarker of oxidative stress. semanticscholar.orgnih.gov Elevated levels of 8-iso-PGF2α have been consistently observed in individuals with type 2 diabetes and are correlated with poor glycemic control. semanticscholar.orgnih.gov High glucose concentrations can induce the production of F2-isoprostanes in vascular cells, contributing to the increased oxidative stress seen in diabetes. mdpi.com The measurement of urinary or serum 8-iso-PGF2α provides a non-invasive way to assess the level of oxidative damage and can be used to evaluate the efficacy of therapeutic interventions aimed at reducing oxidative stress in diabetic patients. nih.govsemanticscholar.org
| Research Model | Key Findings | References |
|---|---|---|
| Adipogenesis Inhibition | PGF2α inhibits adipocyte differentiation by binding to the FPR and suppressing adipogenic transcription factors. It can act through an IL-11 mediated autocrine loop. | nih.govnih.gov |
| Diabetes Complications (Oxidative Stress) | 8-iso-PGF2α is a reliable biomarker for oxidative stress in diabetes. Its levels are elevated in diabetic patients and correlate with glycemic control. | nih.govmdpi.comsemanticscholar.orgnih.govmdpi.com |
Future Directions and Emerging Research Avenues
Development of Next-Generation Prostaglandin (B15479496) F2α-biotin Probes with Enhanced Properties
The utility of Prostaglandin F2α-biotin as a molecular probe is directly linked to its biochemical and physical properties. Future research is focused on creating next-generation probes with superior characteristics to overcome the limitations of current tools. Key areas of development include modifying the linker region between PGF2α and the biotin (B1667282) moiety, as well as exploring alternative biotinylation strategies to enhance binding affinity, specificity, and experimental versatility.
One promising avenue is the optimization of the spacer arm that connects the prostaglandin to the biotin tag. The length, flexibility, and chemical nature of this linker can significantly influence the probe's interaction with the PGF2α receptor (FP receptor). thermofisher.com Introducing spacers with different properties can help maintain the natural conformation of PGF2α, ensuring that the probe's binding affinity and selectivity for the FP receptor are not compromised. researchgate.net For instance, polyethylene (B3416737) glycol (PEG) linkers of varying lengths can be incorporated to improve solubility and reduce steric hindrance.
Furthermore, the development of probes with photocleavable linkers represents a significant advancement. nih.gov These probes would allow for the controlled release of the bound receptor or associated proteins upon light exposure, facilitating their isolation and downstream analysis under mild conditions. nih.gov This approach would be particularly advantageous for identifying and characterizing components of the FP receptor signaling complex.
Another area of innovation lies in the biotinylation technology itself. The use of mutated forms of the biotin ligase enzyme, BirA, can enable nonspecific biotinylation of proteins in close proximity to the ligand-receptor complex. acs.org This technique, known as BioID, could be adapted using a PGF2α-BirA fusion construct to map the intracellular protein interactome of the FP receptor. acs.org
Table 1: Potential Enhancements for Next-Generation PGF2α-biotin Probes
| Feature | Enhancement Strategy | Potential Advantage |
|---|---|---|
| Linker/Spacer | Optimization of length, flexibility, and chemical composition (e.g., PEGylation) | Improved solubility, reduced steric hindrance, and preservation of native ligand conformation. thermofisher.com |
| Cleavability | Incorporation of photocleavable linkers | Controlled release of bound targets for easier isolation and analysis. nih.gov |
| Affinity Tag | Use of alternative high-affinity tags or engineered biotin ligases (e.g., TurboID) | Enhanced binding specificity and proximity labeling capabilities. nih.gov |
| Specificity | Introduction of modifications to the PGF2α moiety | Increased selectivity for the FP receptor over other prostanoid receptors. |
Integration with High-Throughput Screening Methodologies for Ligand Discovery
This compound is a valuable tool for the discovery of new pharmacologically active compounds that target the FP receptor. Its integration into high-throughput screening (HTS) platforms can accelerate the identification of novel agonists, antagonists, or allosteric modulators. nih.govrsc.org
In a typical HTS setup, this compound can be immobilized on a solid support, such as streptavidin-coated microplates. celtarys.com This creates a stable platform for screening large chemical libraries for compounds that can compete with the biotinylated ligand for binding to the FP receptor. The receptor itself can be introduced in the form of purified protein, cell membrane preparations, or even whole cells expressing the receptor. rsc.org
Several detection methods can be employed in these HTS assays. For example, a competitive binding assay could use a fluorescently labeled antibody that recognizes the FP receptor. A decrease in fluorescence upon the addition of a test compound would indicate displacement of the receptor from the immobilized PGF2α-biotin. Alternatively, Förster Resonance Energy Transfer (FRET)-based systems can be designed where the receptor and a binding partner are differentially labeled, allowing for the detection of conformational changes upon ligand binding. celtarys.com
The development of affinity-selection mass spectrometry (AS-MS) workflows offers a label-free approach for HTS. rsc.org In this method, a library of compounds is incubated with the FP receptor and PGF2α-biotin. After a separation step to remove non-binders, the compounds that successfully competed with the biotinylated probe are identified by mass spectrometry. This technique allows for the rapid and unbiased screening of large and diverse compound libraries. rsc.org
Table 2: High-Throughput Screening Applications for PGF2α-biotin
| Assay Format | Principle | Detection Method |
|---|---|---|
| Competitive Binding ELISA | Test compounds compete with immobilized PGF2α-biotin for binding to the FP receptor. | Enzyme-linked antibody detection (colorimetric or fluorometric). celtarys.com |
| FRET-based Assay | Measures conformational changes in the FP receptor upon ligand binding. | Förster Resonance Energy Transfer signal. celtarys.com |
| Affinity-Selection Mass Spectrometry (AS-MS) | Identifies compounds that bind to the FP receptor by displacing PGF2α-biotin. | Mass Spectrometry. rsc.org |
| Cell-based Imaging Screen | Quantifies the displacement of fluorescently-tagged streptavidin bound to PGF2α-biotin on the cell surface. | High-content imaging. nih.gov |
Advanced Imaging Techniques Utilizing Biotinylated Ligands
The visualization of G protein-coupled receptors like the FP receptor at the cellular and subcellular level is crucial for understanding their function. This compound, in conjunction with advanced imaging technologies, offers powerful ways to study the localization, trafficking, and dynamics of the FP receptor in living cells. nih.gov
By coupling this compound with streptavidin conjugated to a fluorescent probe, such as a quantum dot or an organic dye, the FP receptor can be specifically labeled for fluorescence microscopy. nih.gov This allows for the investigation of receptor distribution on the plasma membrane, internalization upon agonist stimulation, and recycling back to the cell surface.
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of light, enabling the visualization of single receptor molecules with nanometer precision. nih.govnih.gov Using PGF2α-biotin labeled with a photoswitchable fluorophore-streptavidin conjugate, it would be possible to map the nanoscale organization of FP receptors, such as their potential clustering into dimers or oligomers within specific membrane domains. nih.gov
Furthermore, combining super-resolution microscopy with single-molecule FRET could allow for the direct identification of ligand-induced receptor dimerization. nih.gov By using two different fluorescently labeled streptavidin molecules that bind to the biotinylated PGF2α on adjacent receptors in a dimer, the FRET signal would provide direct evidence of receptor-receptor interaction. nih.gov
Table 3: Advanced Imaging Applications with PGF2α-biotin
| Imaging Technique | Application for FP Receptor Studies | Expected Outcome |
|---|---|---|
| Confocal Fluorescence Microscopy | Localization and trafficking of the FP receptor. | Visualization of receptor internalization and recycling pathways. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Imaging of FP receptors on the cell surface with high signal-to-noise ratio. | Real-time tracking of single receptor molecules on the plasma membrane. |
| Super-Resolution Microscopy (STORM/PALM) | Nanoscale mapping of FP receptor distribution. | Elucidation of receptor clustering and organization in membrane microdomains. nih.govnih.gov |
| Single-Molecule FRET Imaging | Detection of ligand-induced FP receptor dimerization. | Direct evidence and quantification of receptor-receptor interactions. nih.gov |
Computational Modeling and in silico Studies Guided by Experimental Data
Computational approaches are becoming increasingly integral to drug discovery and the study of receptor-ligand interactions. In silico modeling of this compound and its interaction with the FP receptor can provide valuable insights that complement and guide experimental research. bohrium.com
Molecular docking simulations can be used to predict the binding pose of PGF2α-biotin within the ligand-binding pocket of the FP receptor. nih.gov These models can help to understand how the addition of the biotin-linker moiety affects the interaction with key amino acid residues in the receptor. By comparing the predicted binding mode of PGF2α-biotin with that of the native PGF2α, researchers can assess the potential impact of the modification on binding affinity and receptor activation. nih.govresearchgate.net
Molecular dynamics (MD) simulations can provide a dynamic view of the receptor-ligand complex over time. mdpi.comnih.gov These simulations can reveal conformational changes in the FP receptor upon binding of PGF2α-biotin, offering clues about the mechanism of receptor activation. nih.gov MD simulations can also be used to assess the stability of the receptor-ligand interaction and to explore the flexibility of the linker connecting PGF2α and biotin.
The data generated from these in silico studies can be used to guide the design of next-generation PGF2α-biotin probes with improved properties. For example, computational models could help in selecting the optimal linker length and composition to minimize interference with receptor binding. Furthermore, virtual screening of compound libraries against the FP receptor structure can be performed to identify potential new ligands, which can then be validated experimentally using HTS assays incorporating PGF2α-biotin. bohrium.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Prostaglandin F2α |
| This compound |
| Biotin |
| Streptavidin |
| Polyethylene glycol |
Q & A
Q. How to optimize protocols for detecting this compound in complex matrices using immunoassays?
- Methodological Answer : Develop a competitive ELISA with anti-PGF2α antibodies and biotin-streptavidin detection. Pre-treat samples (e.g., plasma, tissue homogenates) with solid-phase extraction (SPE) to remove interferents. Validate cross-reactivity with structurally related prostaglandins (e.g., <5% for PGE2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
